molecular formula C52H84N12O14 B12641929 Bacillomycin F CAS No. 81689-97-6

Bacillomycin F

Cat. No.: B12641929
CAS No.: 81689-97-6
M. Wt: 1101.3 g/mol
InChI Key: YXKHGFSEIGETSI-QGHBUJIBSA-N
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Description

Bacillomycin F is a cyclic lipopeptide antibiotic produced by Bacillus subtilis. It belongs to the iturin family of lipopeptides, which are known for their strong antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacillomycin F is typically produced through fermentation processes involving Bacillus subtilis strains. The production process involves culturing the bacteria in a suitable growth medium, followed by the extraction and purification of the compound. The fermentation medium often contains sources of carbon, nitrogen, and other essential nutrients to support bacterial growth and lipopeptide production .

The purification process involves several steps, including ammonium sulfate precipitation, followed by chromatographic techniques such as Octyl-Sepharose CL-4B and reverse-phase high-performance liquid chromatography (HPLC). The purified this compound is then lyophilized to obtain a stable powder form .

Industrial Production Methods

Industrial production of this compound follows similar fermentation and purification processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentrations, is crucial to maximize yield. Additionally, advancements in bioreactor design and process control have improved the efficiency and scalability of this compound production .

Chemical Reactions Analysis

Types of Reactions

Bacillomycin F undergoes various chemical reactions, including hydrolysis and oxidation. The compound’s stability under different conditions makes it suitable for various applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include amino acids such as asparagine, tyrosine, and serine, along with fatty acids like isoC16 and isoC17 .

Scientific Research Applications

Mechanism of Action

Bacillomycin F exerts its antifungal effects by interacting with the fungal cell membrane. The lipopeptide inserts into the membrane, causing pore formation and disrupting membrane integrity. This leads to the leakage of cellular contents and ultimately cell death . The compound targets ergosterol, a key component of fungal cell membranes, which is absent in mammalian cells, thus providing selectivity in its antifungal action .

Properties

CAS No.

81689-97-6

Molecular Formula

C52H84N12O14

Molecular Weight

1101.3 g/mol

IUPAC Name

3-[(3S,6S,9S,12S,19R,22S)-6,12,22-tris(2-amino-2-oxoethyl)-19-[(1R)-1-hydroxyethyl]-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide

InChI

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)/t30?,31-,33?,35+,36+,37+,38+,39+,46-/m1/s1

InChI Key

YXKHGFSEIGETSI-QGHBUJIBSA-N

Isomeric SMILES

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Origin of Product

United States

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